molecular formula C3H4ClIO B14459763 2-Chloro-3-iodoprop-2-en-1-ol CAS No. 72921-41-6

2-Chloro-3-iodoprop-2-en-1-ol

Cat. No.: B14459763
CAS No.: 72921-41-6
M. Wt: 218.42 g/mol
InChI Key: JGTBIYCUWMWNFP-UHFFFAOYSA-N
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Description

2-Chloro-3-iodoprop-2-en-1-ol is an organic compound with the molecular formula C3H4ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a propenyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodoprop-2-en-1-ol typically involves the halogenation of propenyl alcohol derivatives. One common method is the reaction of propenyl alcohol with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodoprop-2-en-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 2-Chloro-3-iodoprop-2-enal or 2-Chloro-3-iodoprop-2-enoic acid.

    Reduction: Formation of 2-Chloro-3-iodopropanol.

Scientific Research Applications

2-Chloro-3-iodoprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodoprop-2-en-1-ol involves its reactivity with various biological and chemical targets. The halogen atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. This reactivity can be harnessed in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-bromoprop-2-en-1-ol: Similar structure but with bromine instead of iodine.

    2-Chloro-3-fluoroprop-2-en-1-ol: Similar structure but with fluorine instead of iodine.

    2-Chloro-3-iodopropanol: Lacks the double bond present in 2-Chloro-3-iodoprop-2-en-1-ol.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse applications. Its structure allows for selective functionalization, making it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

72921-41-6

Molecular Formula

C3H4ClIO

Molecular Weight

218.42 g/mol

IUPAC Name

2-chloro-3-iodoprop-2-en-1-ol

InChI

InChI=1S/C3H4ClIO/c4-3(1-5)2-6/h1,6H,2H2

InChI Key

JGTBIYCUWMWNFP-UHFFFAOYSA-N

Canonical SMILES

C(C(=CI)Cl)O

Origin of Product

United States

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